molecular formula C20H13Cl2FNNaO3 B1672374 GSK-269984A CAS No. 892664-04-9

GSK-269984A

Número de catálogo: B1672374
Número CAS: 892664-04-9
Peso molecular: 428.2 g/mol
Clave InChI: ROPHIKMBWGQPQO-UHFFFAOYSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

GSK-269984A es un compuesto químico conocido por su función como antagonista del Receptor 1 de Prostaglandina E2 (EP1).

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de GSK-269984A implica múltiples pasos, comenzando con la preparación de compuestos intermedios. Los pasos clave incluyen:

    Formación de la estructura central: Esto implica la reacción de compuestos aromáticos específicos bajo condiciones controladas para formar la estructura central de this compound.

    Modificaciones de grupos funcionales: Se introducen o modifican diversos grupos funcionales a través de reacciones como la halogenación, alquilación y esterificación.

    Ensamblaje final: El compuesto final se ensambla a través de reacciones de acoplamiento, a menudo utilizando catalizadores para facilitar el proceso.

Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso está optimizado para la eficiencia y el rendimiento, a menudo involucrando sistemas automatizados para un control preciso de las condiciones de reacción. El producto final se purifica utilizando técnicas como la cristalización y la cromatografía para garantizar una alta pureza .

Tipos de Reacciones:

    Oxidación: this compound puede someterse a reacciones de oxidación, donde reacciona con agentes oxidantes para formar derivados oxidados.

    Reducción: Las reacciones de reducción implican la adición de hidrógeno o la eliminación de oxígeno, lo que lleva a formas reducidas del compuesto.

    Sustitución: this compound puede participar en reacciones de sustitución donde un grupo funcional es reemplazado por otro.

Reactivos y Condiciones Comunes:

    Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.

    Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.

    Reactivos de sustitución: Halogenos, agentes alquilantes.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción podría producir formas desoxigenadas .

Aplicaciones Científicas De Investigación

Chemical and Biological Properties

  • Molecular Formula : C20_{20}H14_{14}Cl2_{2}FNNaO3_{3}
  • Molecular Weight : 429.22 g/mol
  • Mechanism of Action : GSK-269984A operates by competitively binding to the EP1 receptor, thereby blocking the action of prostaglandin E2, which is known to mediate pain and inflammation .

Medicinal Chemistry

This compound was developed to address limitations seen in earlier EP1 antagonists. It demonstrates significant activity in preclinical models of inflammatory pain . The compound's design involved overcoming pharmacokinetic challenges faced by its predecessors.

Pharmacology

Research indicates that this compound possesses a high oral bioavailability (estimated at 95%) and a terminal elimination half-life of approximately 8.2 hours after intravenous administration . Its pharmacokinetic profile suggests effective tissue penetration, making it a candidate for further therapeutic exploration.

Pain Management

This compound has shown promising results in animal models for chronic inflammatory pain:

  • In a rat model of chronic inflammatory joint pain, it demonstrated an effective dose (ED50) of approximately 3 mg/kg when administered orally .
  • A complete reversal of hypersensitivity was achieved at doses equivalent to standard analgesics .

Preclinical Studies

Several studies have evaluated the efficacy and safety of this compound:

  • Efficacy in Inflammatory Pain Models : In the complete Freund's adjuvant model, this compound exhibited dose-dependent reversal of hypersensitivity, achieving full reversal at higher doses .
  • Pharmacokinetic Studies : Initial human microdose studies indicated that while this compound showed good clearance and distribution characteristics in animal models, predictions for human pharmacokinetics were less favorable, necessitating further investigation .

Comparative Analysis with Other EP1 Antagonists

Compound NameMechanismOral BioavailabilityED50 (mg/kg)Notes
This compoundEP1 Antagonist~95%~3High selectivity for EP1 receptor
GW848687XEP1 AntagonistNot specifiedNot specifiedEarlier generation with development issues
GW855454XEP1 AntagonistNot specifiedNot specifiedStandard control for comparison

Mecanismo De Acción

GSK-269984A ejerce sus efectos al unirse al Receptor 1 de Prostaglandina E2, bloqueando así la acción de la Prostaglandina E2. Esta inhibición previene los eventos de señalización posteriores que conducen a la inflamación y el dolor. Los objetivos moleculares involucrados incluyen el receptor en sí y las vías de señalización asociadas, como las que involucran al monofosfato de adenosina cíclico (cAMP) y la proteína quinasa A (PKA) .

Compuestos Similares:

    GSK-269962A: Otro antagonista del Receptor 1 de Prostaglandina E2, pero con diferentes propiedades farmacocinéticas.

    GSK-269963A: Similar en estructura pero con variaciones en los grupos funcionales que afectan su afinidad de unión y eficacia.

Singularidad: this compound es único debido a su afinidad de unión específica y antagonismo competitivo del Receptor 1 de Prostaglandina E2. Su perfil farmacocinético, que incluye un aclaramiento sanguíneo moderado y una alta especificidad del receptor, lo distingue de otros compuestos similares .

Comparación Con Compuestos Similares

    GSK-269962A: Another antagonist of Prostaglandin E2 Receptor 1, but with different pharmacokinetic properties.

    GSK-269963A: Similar in structure but with variations in functional groups that affect its binding affinity and efficacy.

Uniqueness: GSK-269984A is unique due to its specific binding affinity and competitive antagonism of Prostaglandin E2 Receptor 1. Its pharmacokinetic profile, including moderate blood clearance and high receptor specificity, distinguishes it from other similar compounds .

Actividad Biológica

GSK-269984A is a novel compound developed as a potent antagonist of the Prostaglandin E2 receptor subtype EP1, primarily aimed at treating inflammatory pain. Its biological activity has been extensively studied through both in vitro and in vivo experiments, demonstrating significant pharmacological effects.

  • Molecular Formula : C20H14Cl2FNNaO3
  • Molecular Weight : 429.22 g/mol
  • CAS Number : 892664-04-9

This compound acts as a competitive antagonist at the EP1 receptor, with a reported pIC50 value of 7.9, indicating high potency. In binding assays using CHO cells overexpressing the human EP1 receptor, this compound caused a concentration-dependent rightward shift of the PGE2 dose-response curve, confirming its antagonistic properties .

Pharmacokinetics

The pharmacokinetic profile of this compound was evaluated in human microdose studies. Key findings include:

  • Clearance (CL) : 9.8 L/h
  • Volume of Distribution (Vss) : 62.8 L
  • Terminal Half-Life (t1/2) : 8.2 hours
  • Maximum Concentration (Cmax) : 3.2 ng/ml
  • Area Under Curve (AUC) : 10.2 ng/ml·h
  • Oral Bioavailability : Estimated at 95% .

Efficacy in Animal Models

This compound has demonstrated significant analgesic efficacy in various animal models of inflammatory pain:

  • Complete Freund's Adjuvant (CFA) Model :
    • ED50 : 2.6 mg/kg (oral)
    • Full reversal of hypersensitivity achieved at a dose of 10 mg/kg, comparable to standard control GW855454X (30 mg/kg) .
  • Chronic Inflammatory Joint Pain Model :
    • Efficacy observed with an ED50 of approximately 3 mg/kg orally.
    • Full reversal of hypersensitivity was also achieved at 10 mg/kg, equivalent to rofecoxib .

Metabolism and Drug Interactions

In vitro studies indicate that this compound has low intrinsic clearance across various species, including humans, suggesting limited metabolic turnover:

SpeciesIntrinsic Clearance (CLi)Oral Bioavailability
Rat≤ 0.7 ml/min/g liver94%
Dog≤ 0.7 ml/min/g liver39%
Monkey≤ 0.7 ml/min/g liver7%

The compound showed low potential for inhibiting major cytochrome P450 enzymes but raised concerns regarding time-dependent inhibition of CYP3A4 and inhibition of the OATP1B1 transporter at relevant concentrations .

Case Studies and Clinical Implications

Clinical evaluations have highlighted the potential of this compound as a viable treatment option for inflammatory conditions due to its high selectivity for the EP1 receptor and minimal off-target effects observed in preclinical studies . The compound's ability to effectively reverse hypersensitivity in pain models supports its therapeutic application.

Propiedades

IUPAC Name

sodium;6-[[5-chloro-2-[(4-chloro-2-fluorophenyl)methoxy]phenyl]methyl]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2FNO3.Na/c21-14-6-7-19(27-11-12-4-5-15(22)10-17(12)23)13(8-14)9-16-2-1-3-18(24-16)20(25)26;/h1-8,10H,9,11H2,(H,25,26);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPHIKMBWGQPQO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(=O)[O-])CC2=C(C=CC(=C2)Cl)OCC3=C(C=C(C=C3)Cl)F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2FNNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892664-04-9
Record name GSK-269984A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0892664049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GSK-269984A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I39648636R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

117 g (0.27 mol) of ethyl 6-[(5-chloro-2-{[(4-chloro-2-fluorophenyl)methyl]oxy}phenyl)-methyl]-2-pyridinecarboxylate were dissolved in ethanol (1 litre) (heating required) and 2M sodium hydroxide (200 ml) was added while still hot. Left to crystallise, and when at room temperature was diluted with an equal volume of water. After one hour at room temperature the solid was filtered off and washed with ethanol/water (1:3). MLS (mother liquors) were evaporated to remove ethanol, the solid was filtered off and the two lots were combined and washed with water and ether. Dried in a vacuum oven for 16 hours at 40° C. and 3 days at 60° C. Yield 110.5 g.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Ethyl 6-[(5-chloro-2-{[(4-chloro-2-fluorophenyl)methyl]oxy}phenyl)methyl]-2-pyridinecarboxylate (108 mg, 0.25 mmol) was dissolved in 3 ml of ethanol and 1 ml of water. Sodium hydroxide (4 equivalents) was added. The mixture was stirred at 60° C. until TLC showed no more SM (starting material) (˜2 hours). The reaction mixture was cooled down and extracted with ethyl acetate (3×). Dried over MgSO4. Sodium 6-[(5-chloro-2-{[(4-chloro-2-fluorophenyl)methyl]oxy}-phenyl)methyl]-2-pyridinecarboxylate was obtained as a white solid (94 mg).
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
GSK-269984A
Reactant of Route 2
Reactant of Route 2
GSK-269984A
Reactant of Route 3
GSK-269984A
Reactant of Route 4
Reactant of Route 4
GSK-269984A
Reactant of Route 5
Reactant of Route 5
GSK-269984A
Reactant of Route 6
Reactant of Route 6
GSK-269984A

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.